molecular formula C18H17N3O3S2 B2551557 N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-59-6

N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2551557
CAS No.: 872723-59-6
M. Wt: 387.47
InChI Key: VGLCKYWBROIYPU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule of interest in early-stage pharmacological research. It belongs to a class of compounds featuring a pyridazine core linked to a thiophene ring and a dimethoxyphenyl acetamide group. Similar compounds containing these heterocyclic structures are frequently investigated in binding assays and enzymatic studies for their potential to interact with various biological targets . The specific mechanism of action and primary research applications for this compound are yet to be fully characterized and represent a key area for further investigation. Researchers may explore its utility in developing targeted therapies, with potential research value in probing enzyme inhibition or receptor modulation pathways. Its structure suggests potential for use as a chemical probe to study cellular processes and signal transduction mechanisms.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-12-5-6-13(15(10-12)24-2)19-17(22)11-26-18-8-7-14(20-21-18)16-4-3-9-25-16/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLCKYWBROIYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C19H19N3O3S. The molecular weight is approximately 369.44 g/mol. The presence of methoxy groups enhances lipophilicity, which is crucial for biological activity.

Biological Activity Overview

This compound has shown promising biological activities, including:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer effects. The incorporation of alkoxy substituents has been linked to enhanced antitumor activity due to increased lipophilicity and improved cellular uptake .
  • Antimicrobial Activity : Pyridazine derivatives have been reported to possess antimicrobial properties, making this compound a candidate for further investigation in this area .
  • Anti-inflammatory Effects : Compounds containing thiophene and pyridazine rings often demonstrate anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to various mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor progression and inflammation, although further studies are needed to elucidate these pathways.
  • Interaction with Cellular Targets : The presence of the thiophene group may facilitate interactions with cellular receptors or proteins that play critical roles in cell signaling pathways related to cancer and inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Demonstrated that methoxy-substituted phenyl groups enhance anticancer activity through improved lipophilicity.
Reported antimicrobial effects of pyridazine derivatives, suggesting similar potential for the compound .
Highlighted anti-inflammatory properties linked to thiophene-containing compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of this compound may exhibit significant anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways, such as the MAPK/ERK pathway. Studies have shown that similar compounds can lead to cell cycle arrest in various cancer cell lines.
  • Case Study : A study on leukemia cell lines demonstrated that compounds with similar structures inhibited cell proliferation at low concentrations (IC50 values ranging from 0.5 to 1.5 µM), suggesting potential therapeutic applications in hematological malignancies.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
  • Research Findings : In vitro studies have reported effective antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Research Insights : Preliminary studies indicate that similar compounds can effectively inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which are crucial in inflammatory and cancer pathways.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference Studies
AnticancerInduces apoptosis; inhibits MAPK/ERK pathwayCase study on leukemia cell lines
AntimicrobialDisrupts cell wall synthesis; inhibits metabolismIn vitro studies against various pathogens
Enzyme InhibitionInhibits COX and kinasesPreliminary enzyme inhibition studies

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Implications Reference
Target Compound Pyridazine 6-Thiophene, 3-sulfanylacetamide, 2,4-dimethoxyphenyl Enhanced aromatic stacking; moderate lipophilicity
Compound 18 () Pyrimidin-2-one 3-(2,4-Dimethoxyphenyl), 2-sulfanylacetamide, 6-(trifluoromethyl)benzothiazole Increased metabolic stability (CF₃ group)
CB-839 () Thiadiazole-pyridazine Pyridazine linked to thiadiazole, trifluoromethoxyphenyl Potential use in NASH/fibrosis due to complexity
N-(2-Cyanophenyl)-... () Pyridine 3-Cyano, 6-thiophene, 4-CF₃, 2-sulfanylacetamide High electron-withdrawing effects (CN, CF₃)

Key Observations :

  • Pyridazine cores (target compound, CB-839) favor planar aromatic interactions, whereas pyrimidinones () introduce keto groups for hydrogen bonding.
  • Trifluoromethyl groups () enhance metabolic stability but reduce solubility compared to thiophene or methoxy substituents .

Substituent Effects on Reactivity and Yield

Compound (Source) Amine/Reagent Used Yield Key Functional Groups Reactivity Insight
Target Compound Not specified N/A Thiophene, dimethoxyphenyl Likely moderate due to steric hindrance
Compound 14 () (2,4-Dimethoxyphenyl)methanamine 54% Coumarin, dimethoxyphenyl Lower yield due to coumarin’s bulkiness
Compound 15 () Furan-2-ylmethanamine 62% Furan, coumarin Higher yield with smaller furan substituent
N-(3-Cyanothiophen... () 2-Aminothiophene-3-carbonitrile N/A Dual thiophene, cyano Cyanide may complicate reaction efficiency

Key Observations :

  • Bulky substituents (e.g., coumarin in ) reduce yields, while smaller groups (furan) improve efficiency .

Sulfanyl Group Role and Analogues

The sulfanyl (-S-) linker is a critical feature in the target compound and analogues:

  • Hydrogen Bonding : In (Compounds 14–18), the sulfanyl group facilitates intermolecular interactions, as seen in crystallographic data .
  • Redox Activity : Thiophene-sulfanyl combinations (target, ) may participate in redox reactions, influencing biological activity .
  • Comparison to Triazoles : ’s triazole-containing analogue replaces pyridazine with a triazole, enhancing hydrogen-bond acceptor capacity but reducing aromaticity .

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